molecular formula C21H20O11 B1233896 Luteolin-4'-o-glucoside

Luteolin-4'-o-glucoside

Cat. No. B1233896
M. Wt: 448.4 g/mol
InChI Key: UHNXUSWGOJMEFO-QNDFHXLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luteolin-4'-O-beta-D-glucopyranoside is a glycosyloxyflavone that is luteolin substituted by a beta-D-glucopyranosyl residue at position 4' via a glycosidic linkage. It has been isolated from Olea europaea. It has a role as a plant metabolite. It is a glycosyloxyflavone, a monosaccharide derivative, a beta-D-glucoside and a trihydroxyflavone. It derives from a luteolin.

Scientific Research Applications

Anti-inflammatory Applications

Luteolin-4'-O-glucoside has been investigated for its anti-inflammatory properties. In studies conducted on cellular models, such as lipopolysaccharide (LPS)-activated cells, luteolin derivatives including this compound showed inhibition of inflammatory responses through modulation of key signaling pathways like NF-κB, AP-1, and PI3K-Akt. These findings suggest that this compound can modulate cellular mechanisms underlying inflammation, making it a potential candidate for further research in anti-inflammatory therapies (Park & Song, 2013).

Antioxidant Effects

The antioxidant capacity of this compound has been highlighted in several studies. This flavonoid derivative exhibits potent radical scavenging activities, which contribute to its protective effects against oxidative stress-induced cellular damage. Such antioxidant properties are crucial for the potential use of this compound in preventing or treating diseases associated with oxidative stress (Lee et al., 2004).

Pharmacokinetics and Bioavailability

Research on the pharmacokinetics and bioavailability of this compound in animal models provides valuable insights into its metabolic fate and absorption. These studies suggest that this compound undergoes hydrolysis in the gastrointestinal tract to luteolin, which is then absorbed into the systemic circulation. Such findings are important for understanding the bioactive forms of this compound and its potential therapeutic applications (Lin et al., 2015).

Anti-Diabetic Potential

The anti-diabetic effects of this compound have been explored in experimental models of diabetes. Studies indicate that this compound can improve glucose homeostasis and insulin sensitivity, suggesting its potential as a therapeutic agent for diabetes management. The mechanisms underlying these effects may involve modulation of glucose metabolism and insulin signaling pathways (Zang et al., 2016).

properties

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

5,7-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1

InChI Key

UHNXUSWGOJMEFO-QNDFHXLGSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

synonyms

luteolin 4'-O-glucoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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